3-Ethyl-2-hydroxy-2-cyclopenten-1-one

Catalog No.
S586547
CAS No.
21835-01-8
M.F
C7H10O2
M. Wt
126.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-2-hydroxy-2-cyclopenten-1-one

CAS Number

21835-01-8

Product Name

3-Ethyl-2-hydroxy-2-cyclopenten-1-one

IUPAC Name

3-ethyl-2-hydroxycyclopent-2-en-1-one

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

InChI

InChI=1S/C7H10O2/c1-2-5-3-4-6(8)7(5)9/h9H,2-4H2,1H3

InChI Key

JHWFWLUAUPZUCP-UHFFFAOYSA-N

SMILES

CCC1=C(C(=O)CC1)O

solubility

miscible with alcohol, glycerol, benzyl alcohol and wate

Synonyms

3-ethyl-2-hydroxy-2-cyclopenten-1-one

Canonical SMILES

CCC1=C(C(=O)CC1)O

The exact mass of the compound Ethylcyclopentenolone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible with alcohol, glycerol, benzyl alcohol and water. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3-Ethyl-2-hydroxy-2-cyclopenten-1-one (CAS 21835-01-8), commonly known as ethyl cyclopentenolone or ethyl cyclotene, is a high-impact cyclic enolone utilized extensively in the flavor, fragrance, and tobacco industries. Functioning as a potent homologue to the widely used methyl cyclopentenolone, this compound is characterized by its intense dark caramel, coffee, and burnt toffee aromatic profile . From a procurement and formulation standpoint, its value lies in its extreme sensory potency at parts-per-million (ppm) dosages and its extended substantivity, which make it a critical base-note modifier for complex gourmand and roasted flavor matrices [1].

Formulators often attempt to substitute the more ubiquitous and less expensive methyl cyclopentenolone (cyclotene) for 3-ethyl-2-hydroxy-2-cyclopenten-1-one, but this generic substitution fails across handling, dosing, and sensory dimensions. Physically, the methyl homologue is a stable crystalline powder with a melting point above 104 °C, whereas the ethyl derivative melts near ambient temperature (38–43 °C), necessitating entirely different storage, dilution, and processability protocols . Organoleptically, the methyl variant yields a simple, clean maple syrup sweetness that lacks the brooding, smoky, rum-like complexity and extreme substantivity of the ethyl compound, leading to flat and unconvincing profiles in premium dark gourmand or tobacco applications [1].

Thermal Handling and Melting Point Discrepancies

The procurement and handling of 3-ethyl-2-hydroxy-2-cyclopenten-1-one requires specific logistical considerations due to its low melting point of 38–43 °C, which contrasts sharply with the 104–108 °C melting point of the baseline comparator, methyl cyclopentenolone . Because the ethyl compound can transition to a semi-solid or liquid state during warm transit or storage, it is frequently procured as a pre-diluted solution (e.g., 25% or 50% in propylene glycol) to prevent clumping and ensure volumetric dosing accuracy .

Evidence DimensionMelting Point
Target Compound Data38–43 °C
Comparator Or BaselineMethyl cyclopentenolone (104–108 °C)
Quantified Difference~65 °C lower melting point
ConditionsStandard atmospheric pressure (760 mmHg)

Buyers must account for the target compound's near-ambient melting point by either strictly controlling storage temperatures or procuring pre-diluted solutions to maintain manufacturing reproducibility.

Sensory Potency and Formulation Dosing Efficiency

3-Ethyl-2-hydroxy-2-cyclopenten-1-one exhibits an extreme odor and taste impact that is several times stronger than its methyl counterpart. While methyl cyclopentenolone requires higher dosage rates to achieve its characteristic maple sweetness, the ethyl homologue is effective at trace parts-per-million (ppm) levels [1]. Overdosing the ethyl compound quickly turns compositions cloying, meaning that formulation requires precision dosing, ultimately reducing the total volumetric requirement of the raw material in the final product .

Evidence DimensionSensory Potency / Odor Impact
Target Compound DataEffective at trace ppm levels (several times stronger)
Comparator Or BaselineMethyl cyclopentenolone (lower relative intensity)
Quantified Difference4 to 6 times greater sensory intensity
ConditionsDiluted flavor/fragrance matrix evaluation

The extreme potency of the ethyl homologue lowers the required cost-in-use volume per batch but demands highly precise dosing protocols to avoid overpowering the formulation.

Evaporative Substantivity and Base Note Fixation

In fragrance and flavor dry-down testing, 3-ethyl-2-hydroxy-2-cyclopenten-1-one demonstrates vastly superior substantivity compared to the baseline methyl cyclopentenolone. The ethyl derivative persists for >92 hours on a standard smelling strip, whereas methyl cyclopentenolone typically exhibits a substantivity of approximately 16 hours at 100% concentration . This lower vapor pressure and extended longevity make the ethyl compound a highly effective base-note fixative for long-lasting gourmand profiles [1].

Evidence DimensionSubstantivity on smelling strip
Target Compound Data>92 hours
Comparator Or BaselineMethyl cyclopentenolone (~16 hours)
Quantified Difference>5.75x longer substantivity
ConditionsStandard smelling strip evaluation at ambient temperature

Procuring the ethyl compound is essential for products requiring long-lasting flavor or fragrance retention, as the methyl substitute will evaporate from the matrix significantly faster.

Organoleptic Complexity for Premium Profiles

The molecular substitution of an ethyl group for a methyl group fundamentally alters the organoleptic profile of the cyclopentenolone core. While methyl cyclopentenolone is restricted to a clean, straightforward maple syrup and caramel sweetness, 3-ethyl-2-hydroxy-2-cyclopenten-1-one introduces a darker, more brooding complexity characterized by distinct rum, burnt toffee, coffee, and smoky facets [1]. This structural difference prevents the methyl variant from serving as a viable substitute in sophisticated, dark-roasted flavor applications .

Evidence DimensionFlavor Profile Complexity
Target Compound DataDark caramel, rum, coffee, burnt toffee, smoky
Comparator Or BaselineMethyl cyclopentenolone (clean maple syrup, simple caramel)
Quantified DifferencePresence of rum/smoky/coffee facets exclusive to the ethyl homologue
ConditionsSensory evaluation at 1% to 10 ppm dilution

Buyers formulating premium tobacco, roasted coffee, or complex gourmand products must select the ethyl variant to achieve the necessary depth and smokiness that the methyl baseline cannot provide.

Pre-Diluted Base for Premium Tobacco and Vape Formulations

Because of its extreme potency and near-ambient melting point, 3-ethyl-2-hydroxy-2-cyclopenten-1-one is ideally procured as a pre-diluted PG solution (e.g., 25% or 50%) for use in tobacco casing and vape juice manufacturing. Its extended >92-hour substantivity ensures that the dark, rum-like and smoky caramel notes persist throughout the product's shelf life, outperforming the more volatile methyl cyclopentenolone .

High-Impact Modifier for Roasted Coffee and Dark Gourmand Flavors

In the industrial formulation of coffee, chocolate, and burnt toffee flavorings, the ethyl homologue is the material of choice over cyclotene. Its unique organoleptic complexity—specifically its smoky and rum-like facets—provides authentic depth to roasted profiles at trace ppm levels, whereas substituting the methyl variant would result in an overly simple, cloying maple sweetness[1].

Base-Note Fixation in Fine Fragrance

Perfumers utilize 3-ethyl-2-hydroxy-2-cyclopenten-1-one as a powerful base-note fixative in oriental, leather, and gourmand accords. Its significantly lower vapor pressure compared to methyl cyclopentenolone allows it to anchor highly volatile top notes while contributing a warm, balsamic, and dark caramel foundation that lasts for days on the skin or testing strip [2].

Precision Enhancer for Savory and Umami Matrices

Beyond sweet applications, the trace-level potency of 3-ethyl-2-hydroxy-2-cyclopenten-1-one is leveraged in savory flavorings such as soy sauce, bouillon, and roasted meat profiles. Its high sensory impact means that only minute quantities are required to round out and harmonize umami notes, providing a cost-effective, high-yield alternative to higher-dosed standard flavor enhancers [3].

Physical Description

Solid
white crystalline powder with a maple-, caramel-, smoky-, coffee-like odou

XLogP3

0.7

Density

1.060-1.066

Melting Point

Mp 38-40 ° (42-44 °)
38-40°C

UNII

XH8EA788C9

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1405 of 1444 companies (only ~ 2.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

21835-01-8

Wikipedia

3-ethyl-2-hydroxy-2-cyclopenten-1-one
3-ethyl-1,2-cyclopentanedione

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Cyclopenten-1-one, 3-ethyl-2-hydroxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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